Fluorescein Lisicol

Description

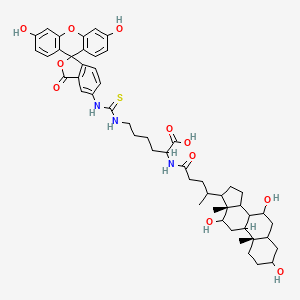

a fluorescent-labelled bile salt, an investigational marker of hepatic biliary transporter function

Properties

CAS No. |

140616-46-2 |

|---|---|

Molecular Formula |

C51H63N3O11S |

Molecular Weight |

926.1 g/mol |

IUPAC Name |

(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C51H63N3O11S/c1-26(33-14-15-37-45-38(25-43(59)50(33,37)3)49(2)18-17-31(57)20-27(49)21-40(45)58)7-16-44(60)54-39(46(61)62)6-4-5-19-52-48(66)53-28-8-11-34-32(22-28)47(63)65-51(34)35-12-9-29(55)23-41(35)64-42-24-30(56)10-13-36(42)51/h8-13,22-24,26-27,31,33,37-40,43,45,55-59H,4-7,14-21,25H2,1-3H3,(H,54,60)(H,61,62)(H2,52,53,66)/t26-,27+,31-,33-,37+,38+,39+,40-,43+,45+,49+,50-/m1/s1 |

InChI Key |

KHNJPPGHIWPDLG-DXNXUNFASA-N |

Isomeric SMILES |

C[C@H](CCC(=O)N[C@@H](CCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)C(=O)O)[C@H]6CC[C@@H]7[C@@]6([C@H](C[C@H]8[C@H]7[C@@H](C[C@H]9[C@@]8(CC[C@H](C9)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)NC(CCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)C(=O)O)C6CCC7C6(C(CC8C7C(CC9C8(CCC(C9)O)C)O)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Fluorescein lisicol; NRL972; NRL 972; NRL-972; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Fluorescein Lisicol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fluorescein Lisicol, a fluorescent bile acid analogue critical for the investigation of hepatic transport mechanisms. The document details the experimental protocols, quantitative data, and the biological pathways associated with this compound.

Introduction

This compound, also known as Cholyl-L-lysyl-fluorescein (CLF), is a vital tool in hepatobiliary research. By conjugating cholic acid with fluorescein via a lysine linker, this compound mimics natural bile acids, allowing for the visualization and study of their transport across hepatocytes. This guide outlines a robust protocol for its chemical synthesis and subsequent purification, ensuring high purity for reliable experimental outcomes.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of a cholyl-lysine intermediate, followed by its conjugation with fluorescein isothiocyanate (FITC).

Experimental Protocols

Step 1: Formation of the Cholyl-Lysine Intermediate

This initial step involves the coupling of cholic acid with the methyl ester of N-epsilon-CBZ-L-lysine.

-

Materials:

-

Cholic Acid

-

N-epsilon-CBZ-L-lysine methyl ester hydrochloride

-

N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

-

Anhydrous dimethylformamide (DMF)

-

Nitrogen gas

-

-

Procedure:

-

In a round-bottom flask, dissolve cholic acid and N-epsilon-CBZ-L-lysine methyl ester hydrochloride in anhydrous DMF. A molar ratio of 5:7 (cholic acid to lysine derivative) is recommended.[1]

-

Place the reaction vessel under a nitrogen atmosphere.

-

Add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to the solution to catalyze the coupling reaction.

-

Stir the reaction mixture at 25°C for 24 hours.

-

Upon completion, the solvent is removed under reduced pressure. The crude product is then carried forward to the next step.

-

Step 2: Conjugation with Fluorescein Isothiocyanate (FITC)

The cholyl-lysine intermediate is then conjugated with FITC to yield the final product, this compound.

-

Materials:

-

Cholyl-lysine intermediate (as sodium salt)

-

Fluorescein isothiocyanate (FITC)

-

Bicarbonate buffer (pH 9.5)

-

-

Procedure:

-

Dissolve the cholyl-lysine intermediate (as its sodium salt) and FITC in a bicarbonate buffer (pH 9.5) at equimolar concentrations.[1]

-

Allow the reaction to proceed for 16 hours at 21°C with gentle agitation.[1]

-

Protect the reaction mixture from light to prevent photobleaching of the fluorescein moiety.

-

Synthesis Workflow

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials and byproducts. The primary method for purification is reversed-phase high-performance liquid chromatography (HPLC).

Experimental Protocol

-

Instrumentation and Columns:

-

A standard HPLC system equipped with a UV-Vis or fluorescence detector.

-

A C18 reversed-phase column is typically used.

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

A gradient elution is employed, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute the more hydrophobic this compound. A suggested starting point is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

-

Detection:

-

Fluorescence detection is highly specific, with an excitation wavelength (λex) of approximately 494 nm and an emission wavelength (λem) of around 521 nm.

-

-

Post-Purification:

-

Fractions containing the pure product are collected.

-

The solvent is evaporated under reduced pressure.

-

The purified this compound is lyophilized to obtain a stable powder.

-

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| Yield of Cholyl-Lysine Intermediate | 94% | [1] |

| Yield of this compound Conjugation | 70% | [1] |

| Purification | ||

| Post-HPLC Purity | >98% | |

| Characterization | ||

| Molecular Weight | ~926.13 g/mol | |

| Mass Spectrometry (ESI-MS) [M+H]⁺ | m/z 958.3 | |

| Excitation Wavelength (λex) | ~494 nm | |

| Emission Wavelength (λem) | ~521 nm |

Biological Pathway: Hepatic Transport of this compound

This compound is a substrate for specific transporters in hepatocytes, which mediate its uptake from the blood and its excretion into the bile. The primary transporters involved are the Organic Anion Transporting Polypeptide 1B3 (OATP1B3) for sinusoidal uptake and the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) for canalicular efflux. The Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3) can mediate its efflux back into the sinusoidal blood.

Conclusion

This technical guide provides a detailed methodology for the synthesis and purification of high-purity this compound. Adherence to these protocols will enable researchers to produce a reliable fluorescent probe for investigating the intricate mechanisms of hepatobiliary transport. The provided diagrams offer a clear visualization of the experimental workflow and the biological context of this important research tool.

References

Spectroscopic and Functional Properties of Fluorescein Lisicol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein Lisicol, also known as Cholyl-L-lysyl-fluorescein (CLF), is a fluorescently labeled bile salt analog that has emerged as a critical tool in the study of hepatobiliary transport and liver function. By conjugating the well-characterized fluorophore, fluorescein, to a bile acid moiety via a lysine linker, this compound retains the essential physiological properties of endogenous bile acids, allowing for real-time visualization and quantification of its transport dynamics. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its synthesis and characterization, and a depiction of its key biological transport pathways.

Spectroscopic Properties of this compound

The conjugation of cholic acid and lysine to fluorescein results in a molecule with distinct spectroscopic characteristics. While sharing similarities with its parent fluorophore, this compound's properties are influenced by its molecular structure and local environment. The key spectroscopic parameters are summarized in the table below.

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λ_abs_) | 487 nm | DMSO |

| Excitation Maximum (λ_ex_) | 498 nm | DMSO |

| Emission Maximum (λ_em_) | ~520 - 530 nm (inferred) | DMSO |

| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | DMSO |

| Quantum Yield (Φ) | 0.79 - 0.95 | DMSO |

Note: The emission maximum of this compound is reported to be similar to that of fluorescein, with detection commonly performed around 530 nm[1]. The quantum yield has been reported with a range of values, which may depend on the specific experimental conditions and the reference standard used[2].

Experimental Protocols

Synthesis of this compound (Cholyl-L-lysyl-fluorescein)

The synthesis of this compound is a two-step process involving the formation of a cholyl-lysine intermediate followed by conjugation with fluorescein isothiocyanate (FITC)[3][4].

Step 1: Synthesis of Cholyl-lysine Intermediate

-

Reactants: Cholic acid and N-epsilon-CBZ-L-lysine methyl ester hydrochloride.

-

Catalyst: N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ).

-

Solvent: Anhydrous dimethylformamide (DMF).

-

Procedure: a. Dissolve cholic acid and a molar excess of N-epsilon-CBZ-L-lysine methyl ester hydrochloride in anhydrous DMF under a nitrogen atmosphere. b. Add the EEDQ catalyst to the reaction mixture. c. Stir the reaction at room temperature for 24 hours. d. The resulting cholyl-lysine intermediate can be purified by chromatographic methods. This reaction typically achieves a high yield (approximately 94%)[3].

Step 2: Conjugation with Fluorescein Isothiocyanate (FITC)

-

Reactants: Cholyl-lysine (sodium salt) and Fluorescein isothiocyanate (FITC).

-

Buffer: Bicarbonate buffer (pH 9.5).

-

Procedure: a. Dissolve equimolar amounts of the cholyl-lysine sodium salt and FITC in the bicarbonate buffer. b. The reaction mixture is gently agitated at room temperature for 16 hours. c. The final product, this compound, can be purified using reversed-phase high-performance liquid chromatography (HPLC). The yield for this step is approximately 70%.

-

Validation: The purity and structural integrity of the final product should be confirmed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Characterization of this compound

1. Determination of Absorption and Emission Spectra

-

Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.

-

Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). b. Prepare a series of dilutions from the stock solution in the same solvent.

-

Absorbance Measurement: a. Record the absorbance spectrum of each dilution using the UV-Visible spectrophotometer to determine the wavelength of maximum absorbance (λ_abs_).

-

Fluorescence Measurement: a. Excite the samples at their absorption maximum. b. Record the fluorescence emission spectra for each dilution to determine the wavelength of maximum emission (λ_em_).

2. Determination of Molar Extinction Coefficient

-

Methodology: The molar extinction coefficient (ε) is determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Procedure: a. Using the absorbance data from the spectroscopic characterization, plot absorbance versus concentration. b. The slope of the resulting linear plot will be the molar extinction coefficient.

3. Determination of Fluorescence Quantum Yield (Relative Method)

-

Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield. Fluorescein itself can be used as a reference standard.

-

Procedure: a. Sample Preparation: Prepare a series of dilutions of both the this compound sample and the fluorescein standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects. b. Absorbance and Fluorescence Measurements: Measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity for each dilution of the sample and the standard. c. Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. d. Calculation: The quantum yield of this compound (Φ_sample_) is calculated using the following equation:

Φ_sample_ = Φ_std_ * (m_sample_ / m_std_) * (η_sample_² / η_std_²)

where Φ_std_ is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Biological Activity and Transport Pathways

This compound is a valuable tool for studying the intricate mechanisms of bile acid transport within the liver. Its transport is mediated by a series of specific protein transporters located on the sinusoidal (basolateral) and canalicular (apical) membranes of hepatocytes.

Hepatobiliary Transport of this compound

The primary pathway for the hepatic transport of this compound involves its uptake from the blood into hepatocytes, followed by its excretion into the bile canaliculi.

Caption: Hepatobiliary transport pathway of this compound.

This compound is taken up from the sinusoidal blood into hepatocytes primarily by the organic anion-transporting polypeptide 1B3 (OATP1B3). Once inside the hepatocyte, it is then actively transported across the canalicular membrane into the bile by the ATP-binding cassette (ABC) transporters, specifically the multidrug resistance-associated protein 2 (MRP2, encoded by the ABCC2 gene) and the bile salt export pump (BSEP). Additionally, the transporter ABCC3, located on the basolateral membrane, can mediate the efflux of this compound from the hepatocyte back into the bloodstream.

Experimental Workflow for a Biliary Excretion Assay

A common application of this compound is in cellular assays to screen for drug-induced cholestasis, a condition characterized by impaired bile flow.

Caption: Experimental workflow for a biliary excretion assay using this compound.

This workflow outlines a typical in vitro assay using sandwich-cultured hepatocytes, which form functional bile canaliculi. By incubating these cells with this compound and then exposing them to a test compound, researchers can quantify the inhibition of biliary excretion by measuring the accumulation of fluorescence within the canalicular networks. This allows for the determination of the inhibitory potential (e.g., IC50 value) of new drug candidates.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of hepatology, toxicology, and drug development. Its well-defined spectroscopic properties, coupled with its ability to mimic the transport of endogenous bile acids, provide a robust platform for investigating the complex mechanisms of hepatobiliary transport and for assessing the potential for drug-induced liver injury. The experimental protocols and pathways detailed in this guide offer a solid foundation for the effective utilization of this compound in a research setting.

References

- 1. academic.oup.com [academic.oup.com]

- 2. CLF [Cholyl-Lys-Fluorescein] | AAT Bioquest [aatbio.com]

- 3. This compound | 140616-46-2 | Benchchem [benchchem.com]

- 4. Cholyl-lysylfluorescein: synthesis, biliary excretion in vivo and during single-pass perfusion of isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Localization of Fluorescein Lisicol in Polarized Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular transport mechanisms of Fluorescein Lisicol, a fluorescent bile salt derivative also known as Cholyl-L-lysyl-fluorescein (CLF), within polarized hepatocytes. Its utility as a probe for assessing liver function is underscored by its specific transport pathways, which are detailed herein. This document summarizes key quantitative data, outlines experimental protocols for studying its localization, and provides visual representations of its transport pathways and experimental workflows.

Introduction to this compound (Cholyl-L-lysyl-fluorescein)

This compound is a valuable tool in hepatobiliary research and diagnostics. As a fluorescent derivative of cholic acid, it mimics the behavior of natural bile salts, allowing for the real-time visualization and quantification of hepatocyte transport function.[1][2] Understanding its cellular localization is crucial for interpreting data from liver function tests and for studying the impact of drug candidates on biliary transport.[3]

Hepatobiliary Transport of this compound

The journey of this compound through the polarized hepatocyte is a multi-step process involving specific transporters located on the basolateral (sinusoidal) and apical (canalicular) membranes.

2.1. Basolateral Uptake:

This compound is taken up from the bloodstream into hepatocytes primarily by the Organic Anion-Transporting Polypeptide 1B3 (OATP1B3) .[4][5] Studies have shown that other uptake transporters like the Na+-dependent taurocholate co-transporting polypeptide (NTCP), OATP1B1, and OATP2B1 do not significantly contribute to its uptake.

2.2. Intracellular Trafficking:

Once inside the hepatocyte, this compound traverses the cytoplasm. While the exact mechanisms of its intracellular movement are not fully elucidated, it is presumed to be transported towards the canalicular membrane for excretion.

2.3. Canalicular Excretion:

The excretion of this compound into the bile canaliculus is an active, ATP-dependent process mediated by the Multidrug Resistance-Associated Protein 2 (ABCC2 or MRP2) . Another transporter, the Bile Salt Export Pump (BSEP or ABCB11), which is a primary transporter for many bile salts, does not transport this compound.

2.4. Basolateral Efflux:

A portion of intracellular this compound can be transported back into the bloodstream via the Multidrug Resistance-Associated Protein 3 (ABCC3 or MRP3) , which is also located on the basolateral membrane.

Quantitative Data on this compound Transport

The following tables summarize the key quantitative parameters of this compound transport that have been determined experimentally.

Table 1: Kinetic Parameters of this compound Transporters

| Transporter | Function | K_m_ (μM) |

| OATP1B3 | Basolateral Uptake | 4.6 ± 2.7 |

| ABCC2 (MRP2) | Canalicular Excretion | 3.3 ± 2.0 |

| ABCC3 (MRP3) | Basolateral Efflux | 3.7 ± 1.0 |

Table 2: In Vivo Biliary Excretion and Hepatic Extraction in Rats

| Compound | Cumulative 20 min Biliary Excretion (% of injected dose) | Single-Pass Hepatic Extraction (%) |

| This compound (CLF) | 94.4 ± 0.3 | 64.1 ± 3.9 |

| [14C]Cholylglycine (CG) | 93.1 ± 1.2 | 66.1 ± 1.2 |

| Fluorescein (F) | 34.8 ± 0.5 | 16.5 ± 2.0 |

Experimental Protocols for Studying this compound Localization

The study of this compound transport in polarized hepatocytes relies on robust in vitro models and specific experimental procedures.

4.1. In Vitro Model: Sandwich-Cultured Hepatocytes (SCHs)

The sandwich-cultured hepatocyte model is a widely used in vitro system that allows primary hepatocytes to maintain their polarized phenotype, forming functional bile canalicular networks. This model is essential for studying the vectorial transport of compounds from the basolateral to the canalicular domain.

Protocol for Establishing Sandwich-Cultured Hepatocytes:

-

Plate Coating: Coat culture plates with a layer of collagen type I and allow it to gel.

-

Hepatocyte Isolation: Isolate primary hepatocytes from liver tissue (e.g., rat or human) using a collagenase perfusion method.

-

Cell Seeding: Seed the isolated hepatocytes onto the collagen-coated plates at an appropriate density.

-

Culture Maintenance: Culture the cells in a suitable hepatocyte culture medium, typically for 24 hours, to allow for cell attachment and monolayer formation.

-

Collagen Overlay: After monolayer formation, overlay the cells with a second layer of collagen to create the "sandwich" configuration. This promotes the reformation of bile canaliculi.

-

Maturation: Culture the SCHs for a further 48-72 hours to allow for the development of a mature, polarized phenotype with functional bile canalicular networks.

4.2. Biliary Excretion Assay in Sandwich-Cultured Hepatocytes:

This assay quantifies the canalicular efflux of this compound.

-

Cell Preparation: Use mature sandwich-cultured hepatocytes.

-

Incubation: Incubate the cells with a known concentration of this compound in a standard buffer (e.g., Hanks' Balanced Salt Solution) for a defined period (e.g., 10-30 minutes).

-

Washing: Gently wash the cells with ice-cold buffer to remove extracellular this compound.

-

Lysis and Quantification:

-

To measure total intracellular accumulation, lyse the cells and quantify the fluorescence.

-

To specifically measure biliary excretion, a specialized protocol involving the use of calcium-free buffer to disrupt tight junctions and release the contents of the bile canaliculi can be employed. Alternatively, high-content imaging can be used to quantify fluorescence within the canalicular networks.

-

-

Data Analysis: Calculate the biliary excretion index (BEI) by comparing the amount of substrate in the canaliculi to the total amount in the cells.

4.3. Transporter-Specific Assays using Transfected Cell Lines:

To investigate the role of individual transporters, cell lines (e.g., CHO, HEK293) overexpressing a specific human transporter (e.g., OATP1B3, ABCC2) are used.

Protocol for Transporter-Specific Uptake/Efflux Assay:

-

Cell Culture: Culture the transfected and wild-type (control) cells under standard conditions.

-

Assay Initiation: Add this compound to the culture medium.

-

Time-Course Measurement: At various time points, stop the transport process (e.g., by rapid washing with ice-cold buffer).

-

Quantification: Lyse the cells and measure the intracellular fluorescence.

-

Data Analysis: Subtract the fluorescence measured in the wild-type cells from that in the transfected cells to determine the transporter-specific transport.

Visualizing Cellular Transport and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures.

Caption: Transport pathway of this compound in a polarized hepatocyte.

Caption: Experimental workflow for a biliary excretion assay using sandwich-cultured hepatocytes.

References

- 1. Cholyllysyl fluroscein and related lysyl fluorescein conjugated bile acid analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholyl-lysylfluorescein: synthesis, biliary excretion in vivo and during single-pass perfusion of isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of Drug-Induced Inhibition of Canalicular Cholyl-l-Lysyl-Fluorescein Excretion From Hepatocytes by High Content Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatic transport mechanisms of cholyl-L-lysyl-fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zora.uzh.ch [zora.uzh.ch]

An In-depth Technical Guide to the Discovery and Development of Fluorescent Bile Acid Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Bile Acids and the Need for Fluorescent Analogs

Bile acids (BAs) are amphipathic steroid molecules synthesized from cholesterol in the liver.[1][2] They are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond their role as biological detergents, bile acids have emerged as critical signaling molecules that regulate their own synthesis, transport, and metabolism through complex signaling networks.[3][4][5] They activate nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors like TGR5, influencing a wide array of physiological processes including glucose homeostasis, lipid metabolism, and inflammation.

Studying the precise mechanisms of bile acid transport (the enterohepatic circulation) and signaling is vital for understanding liver diseases (e.g., cholestasis), metabolic disorders, and drug-induced liver injury (DILI). However, native bile acids are not fluorescent, making their direct visualization and quantification within living cells and tissues challenging. This limitation spurred the development of fluorescent bile acid analogs (FBAAs), which serve as powerful probes to investigate these processes in real-time. FBAAs are designed to mimic the behavior of their parent bile acids, allowing researchers to trace their movement across cell membranes, observe their intracellular localization, and quantify the activity of transport proteins.

Design and Synthesis of Fluorescent Bile Acid Analogs

The core principle behind FBAA design is to attach a fluorophore to a bile acid molecule without significantly altering its fundamental physicochemical and biological properties. The choice of fluorophore and the conjugation strategy are critical. Common fluorophores include fluorescein, which is highly fluorescent but can be pH-sensitive, and 4-nitrobenzo-2-oxa-1,3-diazole (NBD), which is less pH-sensitive.

Synthesis Strategies: The synthesis of FBAAs typically involves conjugating a fluorophore to either the side chain or the steroid nucleus of the bile acid.

-

Side-Chain Conjugation: This is the most common approach. The carboxylic acid group on the bile acid side chain is activated and coupled with an amino group on a fluorophore or a linker molecule. For instance, Cholyl-lysyl-fluorescein (CLF) is synthesized by coupling cholic acid to the amino group of lysyl-fluorescein. Another strategy involves creating an amide bond between the bile acid and a fluorophore like aminofluorescein.

-

Steroid Nucleus Conjugation: This method involves attaching the fluorophore to one of the hydroxyl groups on the steroid nucleus, often at the 3-position. For example, NBD has been coupled to the 3α- or 3β-position of cholic acid and its derivatives.

Recent advances have also employed click chemistry, using 1,3-dipolar cycloaddition reactions to conjugate near-infrared (NIR) fluorochromes with azide-functionalized bile acid derivatives, creating probes suitable for in vivo imaging.

Key Fluorescent Bile Acid Analogs and Their Properties

A variety of FBAAs have been developed, each with specific characteristics that make them suitable for different applications. The choice of analog depends on which parent bile acid and which transport pathways are being investigated.

| Fluorescent Analog | Parent Bile Acid | Fluorophore | Key Characteristics & Applications | Citations |

| Cholyl-lysyl-fluorescein (CLF) | Cholic Acid | Fluorescein | Mimics conjugated trihydroxy-BAs. Substrate for hepatic uptake (NTCP) and canalicular transporters (BSEP). Used for visualizing bile duct anatomy and studying hepatic transport. | |

| Lithocholyl-lysyl-fluorescein (LLF) | Lithocholic Acid | Fluorescein | A monohydroxy bile salt analog with cholestatic properties. Used to study mechanisms of monohydroxy BA-induced cholestasis at the cellular level. | |

| Cholylglycylamidofluorescein (CGamF) | Glycocholic Acid | Fluorescein | Transport properties closely resemble natural bile acids. Used in studies of BA transport and cytosol-to-nucleus trafficking. | |

| 3α-NBD-glycocholic acid | Glycocholic Acid | NBD | Superior transport rates for human NTCP and ASBT compared to other NBD-BAs. Considered highly appropriate for fluorescence-based inhibitor screening assays. | |

| Tauro-nor-THCA-24-DBD | Taurocholic Acid | DBD | Closely mimics hepatic uptake (NTCP) and biliary excretion (BSEP) of taurocholate. Useful for studying drug interference with these transporters. | |

| Chenodeoxycholyl-(Nϵ-NBD)-lysine (CDC-NBD-L) | Chenodeoxycholic Acid | NBD | Uptake is Na+-independent. Secreted by canalicular membrane BA transporters. |

Quantitative Data Comparison

| Analog | Km (μM) | Transport Characteristics | Notes | Citations |

| CGamF | 10.8 | Na+-dependent uptake decreased by 50% in absence of Na+. | Fluorescence is strongly pH-dependent at 495 nm excitation. | |

| C-NBD-L | 3.8 | Na+-dependent uptake decreased by 38% in absence of Na+. | Intracellular fluorescence is pH-independent. Considered a good probe for trihydroxy-BA transport. | |

| CDC-NBD-L | 3.0 | Na+-independent uptake. | Intracellular fluorescence is pH-independent. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of FBAAs in research. Below are protocols for key experiments.

Protocol 1: Live-Cell Imaging of FBAA Uptake

This protocol is used to visualize and quantify the dynamics of bile acid uptake into living cells, typically hepatocytes.

Materials:

-

Hepatocytes or other relevant cell lines (e.g., HEK293 transfected with transporter proteins).

-

Glass-bottom dishes suitable for microscopy.

-

Fluorescent bile acid analog (e.g., CLF, CGamF) stock solution (typically 1-10 mM in DMSO).

-

Live-cell imaging medium (e.g., Hanks' Balanced Salt Solution with calcium, magnesium, and HEPES).

-

Phosphate-Buffered Saline (PBS).

-

Fluorescence microscope with an environmental chamber (37°C, 5% CO2).

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes and culture until they reach 70-80% confluency.

-

Preparation of Staining Solution: On the day of the experiment, dilute the FBAA stock solution in pre-warmed live-cell imaging medium to the final working concentration (a typical starting point is 1-5 µM).

-

Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove culture medium.

-

Staining and Incubation: Add the staining solution to the cells. Place the dish in the environmental chamber of the microscope.

-

Imaging: Immediately begin acquiring images using the appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP channel for fluorescein). Time-lapse imaging is recommended to visualize uptake dynamics.

-

Data Analysis: Use image analysis software to quantify the fluorescence intensity within individual cells or subcellular compartments over time.

Protocol 2: Biliary Excretion Assay in Sandwich-Cultured Hepatocytes (SCH)

This assay is used to assess the transport of FBAAs from hepatocytes into the bile canaliculi, a key step in enterohepatic circulation and a target for DILI.

Materials:

-

Sandwich-cultured rat or human hepatocytes.

-

Fluorescent bile acid analog (e.g., tauro-nor-THCA-24-DBD).

-

Standard incubation buffer (e.g., HBSS).

-

Ca2+/Mg2+-free buffer to disrupt tight junctions and release canalicular contents.

-

Cell lysis buffer.

-

Fluorescence plate reader.

Procedure:

-

Cell Culture: Culture hepatocytes in a sandwich configuration (between two layers of collagen) to form functional bile canaliculi.

-

Incubation: Incubate the SCH with the fluorescent bile acid analog in standard buffer for a defined period (e.g., 10-30 minutes), allowing uptake into the cells and excretion into the canaliculi.

-

Washing: Wash the cells gently to remove the extracellular probe.

-

Quantification:

-

Total Accumulation (Cells + Bile): Lyse a set of wells with lysis buffer and measure the total fluorescence.

-

Cellular Accumulation: Incubate a parallel set of wells with Ca2+/Mg2+-free buffer to open the canaliculi and release the biliary-excreted probe. Wash, then lyse the cells and measure the remaining cellular fluorescence.

-

-

Data Analysis: The Biliary Excretion Index (BEI) is calculated to quantify the efficiency of biliary transport.

-

Biliary Excreted Amount = (Total Accumulation) - (Cellular Accumulation)

-

BEI (%) = (Biliary Excreted Amount / Total Accumulation) x 100

-

Visualizing Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key processes involving fluorescent bile acid analogs.

References

- 1. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 2. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chemical Dissection of Sterol and Bile Acid Signaling via Clickable Photoaffinity Probes [biophysics-reports.org]

- 5. Bile Acids Modulate Signaling by Functional Perturbation of Plasma Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]

The Orchestrated Movement: A Technical Guide to the Roles of OATP1B3 and ABCC2 in Fluorescein and Fluvastatin Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of drug disposition within the human body is largely governed by the activity of membrane transporters. Among these, the Organic Anion Transporting Polypeptide 1B3 (OATP1B3), an uptake transporter, and the ATP-Binding Cassette subfamily C member 2 (ABCC2), an efflux transporter, play pivotal roles in hepatic clearance of a wide array of xenobiotics and endogenous compounds. This technical guide provides an in-depth exploration of the interplay between OATP1B3 and ABCC2 in the transport of the fluorescent marker, fluorescein, and the widely prescribed statin, fluvastatin (marketed as Lescol). Understanding these transport mechanisms is paramount for predicting drug-drug interactions, optimizing therapeutic efficacy, and mitigating potential toxicity.

The Transporters: OATP1B3 and ABCC2

OATP1B3 (SLCO1B3) is a member of the solute carrier (SLC) superfamily, predominantly expressed on the basolateral (sinusoidal) membrane of hepatocytes.[1][2] It facilitates the uptake of a broad range of substrates from the blood into the liver. Its substrate profile includes various drugs like statins, anticancer agents, and antibiotics, as well as endogenous compounds such as bile acids and hormones.[2][3][4]

ABCC2 (MRP2) , a member of the ATP-binding cassette (ABC) transporter superfamily, is localized to the apical (canalicular) membrane of hepatocytes. It actively pumps substrates, often conjugated metabolites, from the hepatocytes into the bile for elimination. ABCC2's substrate specificity is also broad, encompassing many statins and other therapeutic agents.

Substrate Transport Kinetics: A Quantitative Overview

The efficiency of transport by OATP1B3 and ABCC2 can be quantified by determining the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). The Km value represents the substrate concentration at which the transport rate is half of Vmax, indicating the affinity of the transporter for the substrate. A lower Km value signifies a higher affinity.

Table 1: Quantitative Data for Fluorescein and Fluvastatin Transport by OATP1B3

| Substrate | Transporter | Cell System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Sodium Fluorescein | OATP1B3 | CHO cells | 10.9 | 135 | |

| Fluvastatin | OATP1B3 | HEK293 cells | - | - |

Note: While fluvastatin is a confirmed substrate of OATP1B3, specific Km and Vmax values were not explicitly provided in the cited literature, though its transport was shown to be significant.

Table 2: Quantitative Data for Fluvastatin Transport by ABCC2 (MRP2)

| Substrate | Transporter | System | Kinetic Parameter | Value | Reference |

| Fluvastatin | ABCC2 (MRP2) | Membrane Vesicles | ATPase Activity Stimulation | Confirmed Substrate |

Note: The studies confirmed fluvastatin as a substrate of ABCC2 by demonstrating its ability to stimulate the transporter's ATPase activity, a hallmark of active transport. Specific Km and Vmax values for fluvastatin transport by ABCC2 were not detailed in the provided search results, but the evidence strongly supports its role as a substrate.

Experimental Protocols: Methodologies for Studying Transport

The characterization of transporter-mediated drug disposition relies on robust in vitro assays. Below are detailed methodologies for conducting uptake and efflux experiments to investigate the role of OATP1B3 and ABCC2.

Preparation of Transporter-Expressing Cell Lines

Stable or transient transfection of polarized mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) or Madin-Darby Canine Kidney (MDCK) cells, is a common method to study the function of a single transporter in isolation.

Protocol for Generating Stable OATP1B3- or ABCC2-Expressing HEK293 Cells:

-

Vector Construction: The full-length cDNA of human SLCO1B3 or ABCC2 is subcloned into a suitable mammalian expression vector (e.g., pcDNA3.1).

-

Transfection: HEK293 cells are transfected with the expression vector using a lipid-based transfection reagent (e.g., Lipofectamine).

-

Selection: Forty-eight hours post-transfection, cells are cultured in a medium containing a selection antibiotic (e.g., G418 or hygromycin B, depending on the vector's resistance gene).

-

Clonal Selection and Expansion: Single, antibiotic-resistant colonies are isolated, expanded, and screened for transporter expression and function.

-

Verification: Transporter expression is confirmed by RT-PCR, Western blotting, and immunofluorescence. Functional activity is verified using a known probe substrate.

OATP1B3-Mediated Uptake Assay

This assay measures the uptake of a substrate from the extracellular medium into transporter-expressing cells.

Protocol for Fluorescein/Fluvastatin Uptake by OATP1B3-HEK293 Cells:

-

Cell Seeding: Seed OATP1B3-expressing HEK293 cells and control (mock-transfected) cells onto poly-D-lysine-coated 24-well plates and culture for 48 hours.

-

Pre-incubation: Wash the cells once with pre-warmed Hanks' Balanced Salt Solution (HBSS) and then pre-incubate with HBSS for 10 minutes at 37°C.

-

Initiation of Uptake: Initiate the transport by adding HBSS containing the desired concentration of fluorescein or fluvastatin.

-

Termination of Uptake: At designated time points, terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.

-

Cell Lysis and Quantification: Lyse the cells and quantify the intracellular concentration of the substrate using a fluorescence plate reader for fluorescein or LC-MS/MS for fluvastatin.

-

Data Analysis: Subtract the uptake in mock-transfected cells from the uptake in OATP1B3-expressing cells to determine the net transporter-mediated uptake. Calculate Km and Vmax by fitting the data to the Michaelis-Menten equation.

ABCC2-Mediated Efflux Assay

This assay measures the transport of a substrate from the intracellular to the extracellular compartment. A common method is the vesicle transport assay using inside-out membrane vesicles.

Protocol for Fluvastatin Efflux by ABCC2-Expressing Vesicles:

-

Vesicle Preparation: Prepare inside-out membrane vesicles from cells overexpressing ABCC2.

-

Assay Mixture: Prepare an assay mixture containing the vesicles, ATP or AMP (as a control), and an ATP-regenerating system in a suitable buffer.

-

Initiation of Transport: Initiate the transport by adding the substrate (e.g., radiolabeled or fluorescently tagged fluvastatin).

-

Termination of Transport: At various time points, stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through a filter membrane to separate the vesicles from the assay medium.

-

Quantification: Measure the amount of substrate retained within the vesicles.

-

Data Analysis: The ATP-dependent transport is calculated as the difference between the uptake in the presence of ATP and AMP.

Visualizing the Mechanisms: Diagrams of Transport and Workflows

Hepatic Transport of Fluorescein and Fluvastatin

The following diagram illustrates the sequential uptake and efflux of fluorescein and fluvastatin in a hepatocyte, mediated by OATP1B3 and ABCC2.

Caption: Hepatic transport of Fluorescein and Fluvastatin.

Experimental Workflow for OATP1B3 Uptake Assay

The logical flow of an OATP1B3-mediated uptake assay is depicted in the following diagram.

Caption: Workflow for an OATP1B3 uptake assay.

Signaling Pathways Regulating OATP and ABCC Transporters

The activity and expression of OATP and ABCC transporters are regulated by complex signaling networks. While specific pathways for fluorescein and fluvastatin are not fully elucidated, general regulatory mechanisms are known.

Caption: General signaling pathways regulating OATP and ABCC transporters.

Conclusion

The coordinated action of OATP1B3 and ABCC2 is a critical determinant of the hepatic disposition of fluorescein and fluvastatin. A thorough understanding of their transport kinetics, coupled with robust experimental methodologies, is essential for the preclinical and clinical development of new chemical entities. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug metabolism and pharmacokinetics. Further investigation into the specific signaling pathways that modulate the activity of these transporters in the context of particular substrates will provide a more complete picture of their roles in drug response and toxicity.

References

Methodological & Application

Application Notes and Protocols for Fluorescein Lisicol in In Vitro Sandwich-Cultured Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein Lisicol, also known as cholyl-lysyl-fluorescein (CLF), is a fluorescently labeled bile salt analog.[1][2] It serves as a valuable tool for the in vitro assessment of hepatobiliary transporter function, particularly in sandwich-cultured hepatocytes (SCHs). The sandwich culture configuration allows primary hepatocytes to maintain their physiological polarity, forming functional bile canalicular networks.[3][4] This model is instrumental in studying drug-induced liver injury (DILI), particularly cholestasis, by evaluating the inhibition of key canalicular transporters such as the Bile Salt Export Pump (BSEP/ABCB11) and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2).[5] this compound mimics the transport of endogenous bile acids, enabling researchers to quantify biliary excretion and assess the potential of drug candidates to cause cholestatic DILI.

Principle of the Method

The assay quantifies the biliary excretion of this compound in sandwich-cultured hepatocytes. Hepatocytes are cultured between two layers of extracellular matrix, which promotes the formation of functional bile canaliculi. This compound is taken up into the hepatocytes from the basolateral side by organic anion-transporting polypeptides (OATPs), primarily OATP1B3. Subsequently, it is actively transported into the bile canaliculi by the canalicular efflux transporters BSEP and MRP2.

The accumulation of the fluorescent probe in the bile canaliculi can be visualized and quantified using fluorescence microscopy and high-content imaging systems. To differentiate between intracellular accumulation and biliary excretion, a calcium-free buffer is used to disrupt the tight junctions of the bile canaliculi, releasing the biliary content. By comparing the fluorescence in cultures with and without intact canaliculi, the Biliary Excretion Index (BEI) can be calculated. This index provides a quantitative measure of the canalicular transport function. The inhibitory potential of a test compound on these transporters is determined by measuring the reduction in this compound accumulation in the bile canaliculi in the presence of the compound.

Signaling Pathway of this compound Transport in Hepatocytes

Caption: Transport of this compound in hepatocytes.

Experimental Workflow

Caption: Experimental workflow for the this compound assay.

Materials and Reagents

-

Cryopreserved human or rat hepatocytes

-

Collagen-coated culture plates (e.g., 24- or 96-well)

-

Hepatocyte thawing medium

-

Hepatocyte plating medium

-

Hepatocyte culture medium (e.g., Williams' Medium E supplemented)

-

Matrigel™ or other suitable extracellular matrix

-

This compound (Cholyl-lysyl-fluorescein)

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Hanks' Balanced Salt Solution (HBSS) without calcium and magnesium

-

Test compounds and vehicle (e.g., DMSO)

-

Cell lysis buffer

-

Phosphate-buffered saline (PBS)

Detailed Experimental Protocol

Day 1: Thawing and Plating of Hepatocytes

-

Pre-warm hepatocyte thawing and plating media to 37°C.

-

Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath until a small ice crystal remains.

-

Transfer the cell suspension to a conical tube containing pre-warmed thawing medium and centrifuge at a low speed (e.g., 100 x g) for 10 minutes.

-

Gently aspirate the supernatant and resuspend the cell pellet in plating medium.

-

Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).

-

Seed the hepatocytes onto collagen-coated plates at a recommended density (e.g., 0.4 x 106 cells/well for a 24-well plate).

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2.

Day 2: Matrigel™ Overlay

-

Approximately 24 hours after plating, carefully aspirate the plating medium.

-

Overlay the hepatocyte monolayer with a cold, diluted solution of Matrigel™ (e.g., 0.25 mg/mL in culture medium).

-

Allow the Matrigel™ to solidify by incubating at 37°C for 1 hour.

-

Add fresh, pre-warmed culture medium to each well.

Days 3-5: Cell Culture and Maintenance

-

Replace the culture medium daily.

-

The cells are typically ready for the assay on Day 5, allowing sufficient time for the formation of bile canalicular networks.

Day 5: this compound Biliary Excretion Assay

-

Aspirate the culture medium and wash the cells twice with pre-warmed HBSS containing calcium and magnesium.

-

Pre-incubate the cells with the test compound or vehicle control in HBSS for a specified time (e.g., 30 minutes) at 37°C.

-

Remove the pre-incubation solution and add the incubation solution containing this compound and the test compound/vehicle. A typical concentration for this compound is 2 µM.

-

Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

-

Aspirate the incubation solution and wash the cells three times with ice-cold HBSS to stop the transport process.

-

For total accumulation (cells + bile), add HBSS with calcium and magnesium. For cellular accumulation (cells only), add HBSS without calcium and magnesium to disrupt the tight junctions.

-

Acquire images using a fluorescence microscope or a high-content imaging system.

Data Analysis

-

Quantify the fluorescence intensity of the bile canaliculi and/or the total cell area using appropriate image analysis software.

-

Calculate the Biliary Excretion Index (BEI) as follows: BEI (%) = [ (Total Accumulation - Cellular Accumulation) / Total Accumulation ] x 100

-

To determine the inhibitory effect of a test compound, calculate the percent inhibition of biliary excretion relative to the vehicle control.

-

Generate a concentration-response curve to determine the IC50 value for each test compound.

Data Presentation: Inhibition of this compound Efflux

The following table summarizes the IC50 values for a range of pharmaceutical compounds, demonstrating their potential to inhibit biliary efflux in sandwich-cultured rat hepatocytes.

| Compound | IC50 (µM) |

| Amiodarone | 12 |

| Amitriptyline | 20 |

| Bosentan | 15 |

| Carbamazepine | 310 |

| Chlorpromazine | 1.8 |

| Cimetidine | 794 |

| Clomipramine | 4.6 |

| Cyclosporine A | <1 |

| Diclofenac | 102 |

| Erythromycin | 110 |

| Fluoxetine | 12 |

| Fluvastatin | 3.5 |

| Gemfibrozil | 134 |

| Glibenclamide | 2.5 |

| Haloperidol | 2.7 |

| Ibuprofen | 473 |

| Imipramine | 12 |

| Indomethacin | 108 |

| Ketoconazole | 11 |

| Labetalol | 31 |

| Lorazepam | 165 |

| Metoprolol | 415 |

| Midazolam | 34 |

| Nefazodone | 1.7 |

| Nifedipine | 11 |

| Paroxetine | 3.6 |

| Ranitidine | 536 |

| Simvastatin | 1.5 |

| Troglitazone | 2.5 |

Data adapted from Barber et al., 2015.

References

- 1. Identification and characterization of endogenous biomarkers for hepatic vectorial transport (OATP1B3-P-gp) function using metabolomics with serum pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcellular transport of fluorescein in hepatocyte monolayers: evidence for functional polarity of cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Primary Hepatocytes in Sandwich Culture | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Live-Cell Imaging of Bile Acid Transport with Fluorescein Lisicol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein Lisicol, also known as Cholyl-lysyl-fluorescein (CLF), is a fluorescently labeled bile acid analog that serves as a powerful tool for the real-time visualization and quantification of bile acid transport in living cells. By mimicking the behavior of natural bile acids, this compound enables researchers to study the function of key bile acid transporters, investigate the mechanisms of cholestasis, and screen for drugs that may induce liver injury.[1][2] Its fluorescence allows for direct observation of uptake, intracellular trafficking, and efflux of bile acids in various cell models, providing valuable insights into liver physiology and pathology.[1][3]

These application notes provide a comprehensive guide for utilizing this compound in live-cell imaging studies. Detailed protocols for cell preparation, staining, and imaging are presented, along with data on the transport kinetics of this fluorescent probe.

Key Applications

-

Studying Hepatic Transport Mechanisms: Elucidate the roles of specific uptake (e.g., NTCP, OATPs) and efflux (e.g., BSEP, MRP2) transporters in bile acid homeostasis.[4]

-

Investigating Drug-Induced Cholestasis: Screen for compounds that inhibit bile acid efflux transporters, a common mechanism of drug-induced liver injury (DILI).

-

Visualizing Bile Canaliculi: Visualize the formation and function of bile canalicular networks in polarized hepatocytes.

-

High-Content Screening: Adaptable for high-throughput screening assays to identify modulators of bile acid transport.

-

Dynamic Liver Function Assessment: Potential for in vivo applications to assess overall liver function and biliary elimination.

Quantitative Data: Transport Kinetics of this compound (CLF)

The following table summarizes the reported transport kinetics for this compound (Cholyl-lysyl-fluorescein) by key human bile acid transporters. This data is crucial for designing and interpreting experiments.

| Transporter | System | Parameter | Value | Reference |

| Uptake Transporters | ||||

| OATP1B3 | Transfected CHO cells | Km | 4.6 ± 2.7 µM | |

| NTCP | Transfected CHO cells | No significant transport observed | - | |

| OATP1B1 | Transfected CHO cells | Not a primary transporter | - | |

| OATP2B1 | Transfected CHO cells | Not a primary transporter | - | |

| Efflux Transporters | ||||

| MRP2 (ABCC2) | Sf21 insect cell vesicles | Km | 3.3 ± 2.0 µM | |

| MRP3 (ABCC3) | Sf21 insect cell vesicles | Km | 3.7 ± 1.0 µM | |

| BSEP (ABCB11) | Sf21 insect cell vesicles | No significant transport observed | - |

Signaling Pathways

Enterohepatic Circulation of Bile Acids

Bile acids undergo enterohepatic circulation, a process involving their synthesis in the liver, secretion into the bile, reabsorption in the intestine, and return to the liver via the portal circulation. This process is tightly regulated by a network of transporters in hepatocytes and enterocytes.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Uptake in Cultured Hepatocytes

This protocol describes the steps for visualizing the uptake of this compound in primary hepatocytes or hepatocyte-like cell lines (e.g., HepG2, HepaRG).

Materials:

-

This compound (Cholyl-lysyl-fluorescein)

-

Primary hepatocytes or a suitable cell line

-

Collagen-coated glass-bottom dishes or chamber slides

-

Hepatocyte culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

-

Fluorescence microscope with appropriate filter sets (Excitation: ~490 nm, Emission: ~525 nm) and environmental chamber (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Seed hepatocytes on collagen-coated glass-bottom dishes at a density that will result in a 70-80% confluent monolayer at the time of the experiment.

-

Culture the cells for 24-48 hours to allow for polarization and formation of bile canalicular networks. For sandwich-cultured hepatocytes, culture for 4-5 days.

-

-

Preparation of Staining Solution:

-

Prepare a stock solution of this compound in DMSO (e.g., 5 mM).

-

On the day of the experiment, dilute the stock solution in pre-warmed culture medium or HBSS to a final working concentration of 2-5 µM.

-

-

Cell Washing:

-

Gently wash the cells twice with pre-warmed HBSS to remove any residual culture medium.

-

-

Staining:

-

Add the this compound staining solution to the cells.

-

Incubate the cells in the environmental chamber of the microscope at 37°C for 15-30 minutes.

-

-

Imaging:

-

For uptake studies, begin acquiring images immediately after adding the staining solution.

-

For efflux studies, after the 30-minute incubation, wash the cells with pre-warmed HBSS and replace with fresh, pre-warmed medium.

-

Acquire time-lapse images to visualize the dynamics of uptake and subsequent localization to the bile canaliculi.

-

Data Analysis:

-

Quantify the fluorescence intensity within individual cells or in the bile canaliculi over time using image analysis software (e.g., ImageJ/Fiji).

Protocol 2: Inhibition Assay for Bile Acid Efflux

This protocol is designed to screen for compounds that inhibit the biliary excretion of this compound.

Materials:

-

Sandwich-cultured primary hepatocytes

-

This compound

-

Test compounds

-

HBSS

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Prepare Sandwich-Cultured Hepatocytes:

-

Culture primary hepatocytes on collagen-coated plates and overlay with a layer of Matrigel or collagen after 24 hours. Culture for 4-5 days to allow the formation of functional bile canalicular networks.

-

-

Compound Pre-incubation:

-

Prepare various concentrations of the test compounds in HBSS.

-

Wash the cells with HBSS and then incubate with the test compounds for 10-30 minutes at 37°C.

-

-

This compound Staining:

-

Add this compound (final concentration 2-5 µM) to the wells containing the test compounds.

-

Incubate for an additional 30 minutes at 37°C.

-

-

Washing and Imaging:

-

Gently wash the cells four times with ice-cold HBSS to remove extracellular fluorescence.

-

Add fresh, cold HBSS to the wells and immediately acquire images using a fluorescence microscope or a high-content imager.

-

Data Analysis:

-

Quantify the accumulation of fluorescence within the bile canaliculi. A decrease in canalicular fluorescence in the presence of a test compound indicates inhibition of efflux.

-

Calculate IC50 values for the test compounds.

Experimental Workflow and Logic

Live-Cell Imaging Workflow with this compound

The following diagram illustrates the typical workflow for a live-cell imaging experiment using this compound to assess bile acid transport.

Troubleshooting

-

Low Fluorescence Signal:

-

Increase the concentration of this compound (up to 10 µM).

-

Increase the exposure time or laser power, but be mindful of phototoxicity.

-

Ensure the filter sets on the microscope are appropriate for fluorescein.

-

-

High Background Fluorescence:

-

Ensure thorough washing after the staining step.

-

Use a phenol red-free imaging medium.

-

-

Cell Death/Phototoxicity:

-

Reduce the laser power and/or exposure time.

-

Decrease the frequency of image acquisition in time-lapse experiments.

-

Ensure the environmental chamber is maintaining optimal temperature and CO₂ levels.

-

-

No Canalicular Accumulation:

-

Confirm that the hepatocytes are well-polarized. This can be assessed by phase-contrast microscopy.

-

Ensure that the culture period has been sufficient for the formation of functional bile canaliculi (typically 4-5 days for sandwich cultures).

-

References

Application Notes and Protocols for High-Content Screening Assays Using Fluorescein Lisicol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein Lisicol, also known as Cholyl-L-lysyl-fluorescein (CLF), is a fluorescently-labeled synthetic bile salt derivative. Due to its structural similarity to endogenous bile acids, it serves as a valuable tool for investigating hepatic biliary transporter function and assessing the potential for drug-induced liver injury (DILI).[1][2][3] High-content screening (HCS) platforms, which combine automated microscopy with sophisticated image analysis, can leverage this compound to provide quantitative, cell-by-cell data on the effects of test compounds on hepatocyte function.[4][5] These application notes provide detailed protocols for utilizing this compound in HCS assays to screen for inhibitors of bile acid transport, a key mechanism underlying cholestatic DILI.

Principle of the Assay

This HCS assay quantifies the accumulation of this compound within the bile canaliculi of cultured hepatocytes. In healthy hepatocytes, this compound is taken up from the culture medium by organic anion-transporting polypeptides (OATPs), primarily OATP1B3, and subsequently effluxed into the bile canaliculi by transporters such as the multidrug resistance-associated protein 2 (MRP2/ABCC2) and the bile salt export pump (BSEP/ABCB11). When a test compound inhibits these efflux transporters, this compound accumulates within the hepatocytes or the canalicular network, leading to a measurable increase in fluorescence intensity that can be captured and quantified by an HCS instrument.

Key Applications

-

Drug Discovery & Development: Screen compound libraries to identify potential inhibitors of bile acid transporters early in the drug development process.

-

Hepatotoxicity Studies: Investigate the mechanisms of drug-induced cholestasis and hepatotoxicity.

-

Transporter Research: Elucidate the function and regulation of hepatic uptake and efflux transporters.

Experimental Protocols

Materials and Reagents

-

This compound (Cholyl-L-lysyl-fluorescein)

-

Cryopreserved primary human or rat hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E with appropriate supplements)

-

Collagen-coated or Matrigel™-coated multi-well plates (e.g., 96- or 384-well)

-

Test compounds and known inhibitors (e.g., Cyclosporine A)

-

HCS imaging system (e.g., Cellomics™ ArrayScan® VTI)

-

Hoechst 33342 nuclear stain

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

Experimental Workflow

The general workflow for a high-content screening assay to assess the inhibition of this compound efflux is as follows:

Caption: High-content screening experimental workflow.

Detailed Protocol: Inhibition of Biliary Efflux

This protocol is adapted from methodologies designed to quantify drug-induced inhibition of canalicular transport.

-

Hepatocyte Seeding:

-

Thaw cryopreserved hepatocytes according to the supplier's instructions.

-

Seed the hepatocytes at an appropriate density (e.g., 1 x 10^5 cells/well for a 96-well plate) in collagen-coated multi-well plates.

-

Culture the cells for 24-48 hours to allow for the formation of functional bile canalicular networks.

-

-

Compound Treatment:

-

Prepare serial dilutions of test compounds and control inhibitors in hepatocyte culture medium.

-

Remove the culture medium from the hepatocyte plates and add the compound-containing medium.

-

Pre-incubate the cells with the compounds for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

This compound Incubation:

-

Prepare a working solution of this compound in culture medium (e.g., 2-5 µM).

-

Add the this compound solution to the wells containing the test compounds.

-

Incubate for an additional 30 minutes at 37°C to allow for uptake and efflux of the fluorescent probe.

-

-

Staining and Fixation:

-

Gently wash the cells twice with PBS to remove extracellular this compound.

-

Add a solution containing a nuclear stain (e.g., Hoechst 33342) to identify individual cells.

-

Optionally, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature, followed by washing with PBS.

-

-

Image Acquisition:

-

Acquire images using a high-content imaging system.

-

Use appropriate filter sets for Fluorescein (Excitation: ~490 nm, Emission: ~520 nm) and the nuclear stain (e.g., Hoechst).

-

Acquire multiple fields per well to ensure robust data collection.

-

-

Image and Data Analysis:

-

Utilize the HCS software's image analysis algorithms (e.g., Spot Detector algorithm) to identify and quantify the fluorescence intensity of this compound within the bile canaliculi.

-

The nuclear stain allows for cell segmentation and normalization of the canalicular fluorescence to the cell number.

-

Calculate the average fluorescence intensity per well.

-

Plot the fluorescence intensity against the compound concentration to generate dose-response curves and determine IC50 values.

-

Data Presentation

Quantitative data from HCS assays should be summarized in a clear and structured format to facilitate comparison between different test compounds.

Table 1: Example Data for Inhibition of this compound Efflux

| Compound | IC50 (µM) | Maximum Inhibition (%) |

| Cyclosporine A | 1.5 | 95 |

| Troglitazone | 5.2 | 88 |

| Bosentan | 12.8 | 75 |

| Compound X | >100 | <10 |

Data is illustrative and based on reported findings for known inhibitors.

Signaling Pathway Diagram

The transport of this compound in hepatocytes involves a coordinated series of uptake and efflux transporters. The following diagram illustrates the key proteins involved in this process.

Caption: Hepatic transport of this compound.

Conclusion

High-content screening assays utilizing this compound offer a robust and scalable platform for the preclinical assessment of drug-induced inhibition of bile acid transport. By providing quantitative data on a key mechanism of cholestatic liver injury, these assays can significantly contribute to the selection of safer drug candidates and enhance our understanding of hepatobiliary pathophysiology. The detailed protocols and data presentation guidelines provided herein are intended to facilitate the successful implementation of this valuable screening tool in drug discovery and toxicology research.

References

- 1. High-Throughput Screening to Evaluate Inhibition of Bile Acid Transporters Using Human Hepatocytes Isolated From Chimeric Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20150212068A1 - Cholyl-L-Lysyl-Fluorescein Assay - Google Patents [patents.google.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Fluorescein Lisicol (Cholyl-L-Lysyl-Fluorescein) Assay in BSEP Inhibition Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Bile Salt Export Pump (BSEP), also known as ABCB11, is a crucial ATP-binding cassette (ABC) transporter located in the canalicular membrane of hepatocytes. Its primary function is to transport bile salts from hepatocytes into the bile. Inhibition of BSEP can lead to an accumulation of cytotoxic bile salts within the liver cells, a condition known as cholestasis, which can result in drug-induced liver injury (DILI). Consequently, assessing the potential of new drug candidates to inhibit BSEP is a critical step in preclinical safety evaluation. The Fluorescein Lisicol (a common name for Cholyl-L-Lysyl-Fluorescein or CLF) assay is a widely used in vitro method for this purpose. CLF is a fluorescent bile salt analog that is a substrate for BSEP. By measuring the accumulation of CLF in the bile canaliculi of sandwich-cultured hepatocytes, the inhibitory effect of a test compound on BSEP function can be quantified.

Principle of the Assay

The this compound assay utilizes sandwich-cultured hepatocytes, which form functional bile canaliculi, mimicking the in vivo liver environment.[1][2] CLF, the fluorescent substrate, is taken up by the hepatocytes and subsequently transported into the bile canaliculi by BSEP. In the absence of an inhibitor, CLF accumulates in the canalicular network, which can be visualized and quantified using fluorescence microscopy. When a BSEP inhibitor is present, the transport of CLF into the bile canaliculi is reduced, leading to a decrease in fluorescence within the canaliculi. The extent of this reduction is proportional to the inhibitory potency of the test compound.

Data Presentation

The inhibitory potential of test compounds on BSEP is typically expressed as an IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the BSEP-mediated transport of the substrate. The following table summarizes the IC50 values for several known BSEP inhibitors determined using the this compound (CLF) assay and other methods.

| Compound | BSEP IC50 (µM) | Assay System | Reference |

| Cyclosporin A | ~7 | Transfected cells | [3] |

| Cyclosporin A | 2.1 | Human BSEP vesicles | [4] |

| Glibenclamide | 0.3 | Human BSEP vesicles | [4] |

| Troglitazone | 0.5 | BSEPcyte® | |

| Troglitazone | 1.1 | Human BSEP vesicles | |

| Bosentan | 9.2 | BSEPcyte® | |

| Itraconazole | 3.1 | BSEPcyte® | |

| Ticlopidine | 82.0 | BSEPcyte® | |

| Acitretin | >100 | BSEPcyte® | |

| Etodolac | 83.9 | BSEPcyte® |

Experimental Protocols

This section provides a detailed methodology for performing the this compound (CLF) assay using sandwich-cultured hepatocytes.

Materials and Reagents

-

Sandwich-cultured primary hepatocytes (human or rat) in 6-well plates

-

Cholyl-L-Lysyl-Fluorescein (CLF)

-

Hank's Balanced Salt Solution (HBSS) with calcium and magnesium

-

Hanks' Balanced Salt Solution (HBSS) without calcium and magnesium

-

Test compounds and positive control inhibitor (e.g., Cyclosporin A)

-

Dimethyl sulfoxide (DMSO)

-

Fluorescence microscope with appropriate filters for fluorescein (Excitation: ~486 nm, Emission: ~520 nm)

-

Image analysis software (e.g., ImageJ)

Experimental Procedure

-

Preparation of Working Solutions:

-

Prepare a stock solution of CLF in DMSO.

-

Prepare a CLF working solution by diluting the stock solution in HBSS with calcium and magnesium to the final desired concentration (e.g., 2 µM). This solution must be prepared fresh and protected from light.

-

Prepare stock solutions of test compounds and the positive control in DMSO.

-

Prepare working solutions of the test compounds and positive control by diluting the stock solutions in the CLF working solution to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 1%).

-

-

Cell Culture Preparation:

-

Maintain sandwich-cultured hepatocytes according to the supplier's instructions until they form a stable monolayer with visible bile canaliculi.

-

Before the assay, carefully aspirate the culture medium from the wells.

-

Wash the cells three times with 2 ml of pre-warmed (37°C) HBSS with calcium and magnesium.

-

After the final wash, add 2 ml of pre-warmed HBSS with calcium and magnesium to each well and incubate at 37°C for 10 minutes.

-

-

Inhibition Assay:

-

Aspirate the HBSS from the wells.

-

Add 1 ml of the appropriate working solution to each well (vehicle control, positive control, or test compound).

-

Incubate the plates at 37°C for 20-30 minutes, protected from light.

-

-

Washing:

-

Carefully aspirate the working solutions from the wells.

-

Wash the cells three times with 2 ml of ice-cold HBSS with calcium and magnesium to stop the transport process.

-

After the final wash, add 2 ml of HBSS with calcium and magnesium to each well.

-

-

Image Acquisition and Analysis:

-

Acquire images of the cells using a fluorescence microscope. Capture both phase-contrast and fluorescence images for each field of view.

-

Quantify the fluorescence intensity of the bile canaliculi using image analysis software. The software can be used to measure the area and intensity of the fluorescent canalicular networks.

-

The BSEP inhibition can be calculated as the percentage decrease in fluorescence intensity in the presence of the test compound compared to the vehicle control.

-

Data Analysis

-

Calculate the average fluorescence intensity for each treatment group.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percentage of BSEP activity against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

Signaling Pathway and Mechanism of Inhibition

Caption: Mechanism of BSEP-mediated transport and its inhibition.

Experimental Workflow

Caption: Experimental workflow for the this compound BSEP inhibition assay.

References

Application Notes and Protocols for In Vivo Fluorescence Microscopy of the Liver with Fluorescein Lisicol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo fluorescence microscopy (IVM), also known as intravital microscopy, is a powerful technique for visualizing dynamic biological processes in the liver of a living animal in real-time.[1][2][3][4] When combined with fluorescent probes, IVM allows for the detailed examination of cellular and subcellular events, such as hepatic drug uptake and excretion, immune cell trafficking, and the progression of liver diseases.[5]

Fluorescein Lisicol (Cholyl-L-lysyl-fluorescein, CLF) is a fluorescently labeled bile salt analog that serves as an invaluable tool for investigating hepatobiliary transport and liver function. By mimicking endogenous bile acids, this compound enables the direct visualization and quantification of its uptake by hepatocytes from the sinusoidal blood, its intracellular transport, and its subsequent excretion into the bile canaliculi. This document provides detailed application notes and protocols for the use of this compound in in vivo fluorescence microscopy of the liver.

Principle of the Method

This compound is actively transported into hepatocytes from the blood primarily by the organic anion-transporting polypeptide 1B3 (OATP1B3). Following intracellular transport, it is effluxed into the bile canaliculi by the ATP-binding cassette transporters ABCC2 (also known as MRP2) and can be transported back into the blood by ABCC3. Due to its fluorescence, the entire transport process can be visualized and quantified using intravital microscopy. This allows for the assessment of liver function, the study of drug-induced liver injury (DILI), and the investigation of cholestatic conditions.

Applications

-

Assessment of Liver Function: Quantifying the rate of this compound uptake and excretion provides a direct measure of hepatobiliary transport efficiency, a key indicator of overall liver function.

-

Drug-Drug Interaction Studies: this compound can be used as a probe to investigate the inhibitory or inductive effects of drug candidates on key hepatic transporters like OATP and MRPs.

-

Investigation of Liver Diseases: The technique is well-suited for studying transport defects in genetic and acquired liver diseases, such as cholestasis and ischemia-reperfusion injury.

-

Preclinical Drug Development: Provides a dynamic, cellular-level understanding of a drug's potential for hepatotoxicity and its impact on bile acid homeostasis.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound transport and its use in in vivo liver imaging.

| Transporter | Substrate | Michaelis-Menten Constant (Km) | Species | Experimental System | Reference |

| OATP1B3 | This compound | 4.6 ± 2.7 µM | Human | Transfected CHO cells | |

| ABCC2 | This compound | 3.3 ± 2.0 µM | Human | Sf21 insect cell vesicles | |

| ABCC3 | This compound | 3.7 ± 1.0 µM | Human | Sf21 insect cell vesicles |

| Parameter | Value | Condition | Species | Reference |

| Hepatic Retention (2h post-injection) | 1% of administered dose | Wild-type mice | Mouse | |

| Hepatic Retention (2h post-injection) | 64% of administered dose | Abcc2(-/-) mice | Mouse | |

| Hepatocyte Uptake Rate Reduction | ~20% | 5/6th nephrectomy model of Chronic Kidney Disease | Rat |

Signaling and Transport Pathway

The transport of this compound across the hepatocyte is a multi-step process involving specific transporters on the sinusoidal and canalicular membranes.

Figure 1. Hepatocellular transport pathway of this compound.

Experimental Protocols

Animal Preparation for In Vivo Liver Microscopy

This protocol is adapted from established methods for intravital microscopy of the mouse liver. All animal procedures must be approved by the local Institutional Animal Care and Use Committee.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) mixture

-

Sterile saline

-

Surgical instruments (scissors, forceps, sutures)

-

Gauze pads

-

Heating pad

-

Intravenous (IV) catheter (for tail vein)